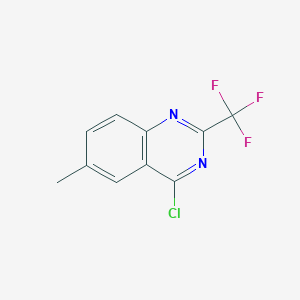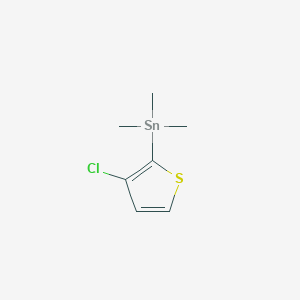
(3-Chlorothiophen-2-yl)trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorothiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C7H11ClSSn and a molecular weight of 281.39 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 3-position and a trimethylstannane group at the 2-position. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)trimethylstannane typically involves the reaction of 3-chlorothiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product . The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(3-Chlorothiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles, such as halides, to form different substituted thiophenes.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as sodium hydride or potassium tert-butoxide, used to deprotonate the thiophene ring and promote nucleophilic substitution reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Biaryl Compounds: Formed through Stille coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
(3-Chlorothiophen-2-yl)trimethylstannane has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of conjugated polymers and other materials with electronic properties.
Pharmaceutical Research: Utilized in the synthesis of biologically active compounds and drug candidates.
作用機序
The mechanism of action of (3-Chlorothiophen-2-yl)trimethylstannane in chemical reactions involves the transfer of the trimethylstannane group to a substrate, facilitated by a catalyst or base. In Stille coupling reactions, the palladium catalyst coordinates with the trimethylstannane group and the organic halide, enabling the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
Similar Compounds
(4-Chlorothiophen-2-yl)trimethylstannane: Similar structure but with the chlorine atom at the 4-position.
(3-Bromothiophen-2-yl)trimethylstannane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(3-Chlorothiophen-2-yl)trimethylstannane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the chlorine atom at the 3-position and the trimethylstannane group at the 2-position provides distinct electronic and steric properties that can be leveraged in various synthetic applications .
特性
分子式 |
C7H11ClSSn |
|---|---|
分子量 |
281.39 g/mol |
IUPAC名 |
(3-chlorothiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C4H2ClS.3CH3.Sn/c5-4-1-2-6-3-4;;;;/h1-2H;3*1H3; |
InChIキー |
NZZZNAAQWKFJKY-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=C(C=CS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


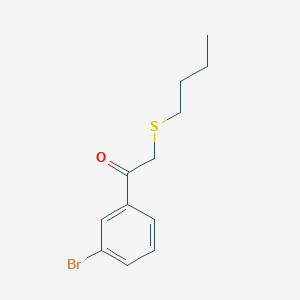
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
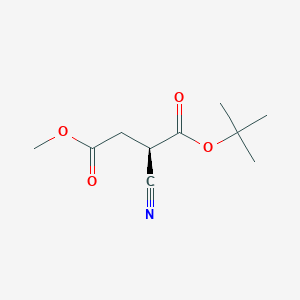
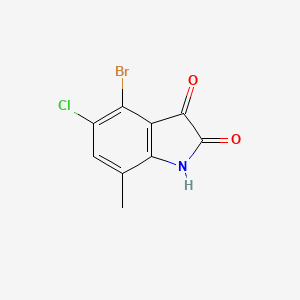
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
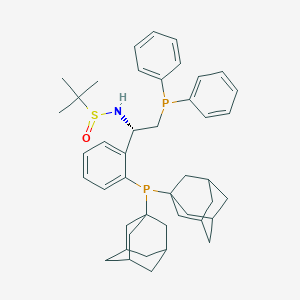

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
